molecular formula C9H16N4O2S B1525018 [1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine CAS No. 1247145-07-8

[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine

Cat. No. B1525018
M. Wt: 244.32 g/mol
InChI Key: RNVWMRVLHKJUDZ-UHFFFAOYSA-N
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Description

“[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine” is a chemical compound with the molecular formula C9H16N4O2S . It has a molecular weight of 244.31 . The compound is also known by other names such as "3-Piperidinemethanamine, 1- (1H-pyrazol-4-ylsulfonyl)-" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13 (7-8)16 (14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2, (H,11,12);1H" . This indicates the presence of a pyrazole ring sulfonylated at the 4-position and linked to a piperidine ring at the 3-position.


Physical And Chemical Properties Analysis

“[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine” is a powder at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

1. G Protein-Biased Dopaminergics

Compounds with a structure similar to "[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine" have been explored for their potential as dopaminergic ligands. For instance, Möller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists. They observed that these compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, which could be significant in developing new therapeutics for conditions like schizophrenia (Möller et al., 2017).

2. Cannabinoid Receptor Antagonists

Research by Lan et al. (1999) focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They found that certain structural requirements, such as a para-substituted phenyl ring and a carboxamido group, are crucial for potent and selective activity at brain cannabinoid CB1 receptors. This line of research aids in understanding cannabinoid receptor binding and could lead to the development of pharmacological probes or therapeutic agents (Lan et al., 1999).

3. Structural and Molecular Studies

The synthesis and crystal structure analysis of compounds structurally related to "[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine" have also been conducted. For instance, Naveen et al. (2015) synthesized and characterized a compound with a similar structure, revealing insights into its molecular and crystal structure (Naveen et al., 2015).

4. Development of Multifunctional Agents

The study by Canale et al. (2016) suggests that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the design of selective 5-HT7 receptor ligands or multifunctional agents. These compounds exhibit distinct antidepressant-like and pro-cognitive properties, which could be beneficial in treating central nervous system disorders (Canale et al., 2016).

5. Synthesis and Application in Medicinal Chemistry

The work by Tucker et al. (2015) demonstrates the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. This reactivity provides rapid access to heterocyclic sulfonyl fluorides, which are valuable in medicinal chemistry (Tucker et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9/h5-6,8H,1-4,7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWMRVLHKJUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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